molecular formula C15H16BrNO B585993 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine CAS No. 669716-58-9

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine

Cat. No.: B585993
CAS No.: 669716-58-9
M. Wt: 306.203
InChI Key: DOZJKXJBAFQCPO-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is a chemical compound with the molecular formula C15H16BrNO. It is known for its unique structure, which includes a bromophenoxy group attached to an ethylpyridine moiety. This compound is used primarily in research and development settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine typically involves the reaction of 4-bromophenol with 2-(2-chloroethyl)-5-ethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenoxy)ethyl]-5-ethylpyridine
  • 2-[2-(4-Fluorophenoxy)ethyl]-5-ethylpyridine
  • 2-[2-(4-Methylphenoxy)ethyl]-5-ethylpyridine

Uniqueness

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, which can influence the compound’s overall properties and applications .

Properties

IUPAC Name

2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZJKXJBAFQCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747230
Record name 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669716-58-9
Record name 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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